molecular formula C16H20N4O B2644966 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide CAS No. 1796964-91-4

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide

Cat. No. B2644966
CAS RN: 1796964-91-4
M. Wt: 284.363
InChI Key: LKGHYUWAYJJEIO-UHFFFAOYSA-N
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Description

The compound “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide” is likely a synthetic organic compound. Its structure suggests that it belongs to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of the appropriate pyrimidine derivative with a suitable benzamide derivative. The exact conditions would depend on the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzamide group (a benzene ring attached to a carboxamide), an ethyl group attached to the benzene ring, and a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to the amide nitrogen .


Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical of carboxamides, such as hydrolysis. The pyrimidine ring might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, as an organic compound, it is likely to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Anticancer Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, a compound related to pyrimidine derivatives, has shown promising results in anticancer research. For instance, a study by Huang et al. (2020) demonstrated that a similar compound exhibited marked inhibition against various human cancer cell lines, indicating potential anticancer activity.

Imaging and Diagnostic Use

Research by Fujinaga et al. (2012) explored the synthesis of novel positron emission tomography ligands based on pyrimidine structures for imaging metabotropic glutamate receptor type 1 in the brain. This highlights the potential of pyrimidine derivatives, including N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, in neuroimaging and diagnostic applications.

Inhibition of Kinesin Spindle Protein

Theoclitou et al. (2011) Theoclitou et al. (2011) reported on a related compound that inhibits kinesin spindle protein (KSP), a target for cancer treatment. This research suggests that similar compounds, like N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, might have potential applications in cancer therapy through the inhibition of KSP.

Cardiotonic Activity

Dorigo et al. (1996) Dorigo et al. (1996) conducted a study on pyrimidine derivatives and their cardiotonic activity. This research provides insights into the potential use of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide in cardiovascular applications.

Structural Studies and Solvation Properties

Forbes et al. (2001) Forbes et al. (2001) explored the structural properties of a related compound, providing valuable information on the solvation and molecular conformation of pyrimidine derivatives, which can be applicable to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide.

TNF-α Production Inhibition

Collin et al. (1999) Collin et al. (1999) studied N-pyridinyl derivatives as inhibitors of TNF-α production. Their findings suggest that similar compounds, including N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, could have potential in the treatment of inflammation-related conditions.

Histone Deacetylase Inhibition

Zhou et al. (2008) Zhou et al. (2008) discovered a compound that selectively inhibits histone deacetylases, which is relevant to the study of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, as it opens up potential applications in epigenetics and cancer therapy.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s hard to predict the mechanism of action of this compound .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-4-12-5-7-13(8-6-12)16(21)18-11-14-17-10-9-15(19-14)20(2)3/h5-10H,4,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHYUWAYJJEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide

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